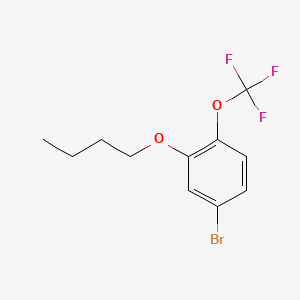

4-Bromo-2-butoxy-1-(trifluoromethoxy)benzene

Descripción

4-Bromo-2-butoxy-1-(trifluoromethoxy)benzene is a brominated aromatic compound featuring a trifluoromethoxy (-OCF₃) group at the 1-position, a butoxy (-O-C₄H₉) group at the 2-position, and a bromine atom at the 4-position. This compound is structurally related to polyhalogenated and alkoxy-substituted benzenes, which are widely used as intermediates in pharmaceutical, agrochemical, and materials science research. The trifluoromethoxy group enhances lipophilicity and metabolic stability, while the bromine atom facilitates cross-coupling reactions such as Suzuki or Buchwald-Hartwig couplings .

Propiedades

IUPAC Name |

4-bromo-2-butoxy-1-(trifluoromethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrF3O2/c1-2-3-6-16-10-7-8(12)4-5-9(10)17-11(13,14)15/h4-5,7H,2-3,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UANWJANBFIIDDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=C(C=CC(=C1)Br)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrF3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10742727 | |

| Record name | 4-Bromo-2-butoxy-1-(trifluoromethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10742727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1355246-82-0 | |

| Record name | 4-Bromo-2-butoxy-1-(trifluoromethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10742727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

The synthesis of 4-Bromo-2-butoxy-1-(trifluoromethoxy)benzene typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromo-2-nitrophenol and 1-bromobutane.

Reaction Conditions: The nitro group of 4-bromo-2-nitrophenol is first reduced to an amine group using a reducing agent like iron powder in the presence of hydrochloric acid. The resulting amine is then subjected to a diazotization reaction using sodium nitrite and hydrochloric acid to form a diazonium salt.

Coupling Reaction: The diazonium salt is then coupled with 1-bromobutane in the presence of a copper catalyst to form the desired product.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Análisis De Reacciones Químicas

4-Bromo-2-butoxy-1-(trifluoromethoxy)benzene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, where the bromine atom is replaced by a boronic acid derivative in the presence of a palladium catalyst.

Common reagents and conditions used in these reactions include palladium catalysts, boronic acids, and bases such as potassium carbonate. Major products formed from these reactions depend on the specific nucleophile or coupling partner used.

Aplicaciones Científicas De Investigación

4-Bromo-2-butoxy-1-(trifluoromethoxy)benzene has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of biological pathways and mechanisms, particularly those involving halogenated aromatic compounds.

Medicine: It serves as a building block in the synthesis of potential drug candidates, especially those targeting specific enzymes or receptors.

Mecanismo De Acción

The mechanism of action of 4-Bromo-2-butoxy-1-(trifluoromethoxy)benzene depends on its specific applicationThe bromine atom and trifluoromethoxy group can participate in various interactions, including hydrogen bonding, van der Waals forces, and covalent bonding, influencing the compound’s biological activity .

Comparación Con Compuestos Similares

Structural and Substituent Analysis

The table below compares 4-Bromo-2-butoxy-1-(trifluoromethoxy)benzene with structurally similar bromo(trifluoromethoxy)benzenes:

Reactivity in Cross-Coupling Reactions

- For example, 1-bromo-3-(trifluoromethoxy)benzene reacts with imidazo[1,2-a]pyridine to yield products in >90% efficiency, whereas bulky substituents may lower yields .

- Substituent Position : Para-bromo derivatives (e.g., 1-bromo-4-(trifluoromethoxy)benzene) exhibit higher reactivity in direct arylations due to reduced steric clash, while meta-substituted analogs (e.g., 1-bromo-3-(trifluoromethoxy)benzene) are favored for regioselective coupling .

Physicochemical Properties

- Lipophilicity: The butoxy group increases lipophilicity (logP ~3.5 estimated) compared to fluoro (logP ~2.8) or chloro (logP ~3.0) analogs, making the compound more suitable for non-polar applications like liquid crystals .

- Boiling/Melting Points : Longer alkoxy chains (e.g., butoxy) raise boiling points relative to shorter chains (e.g., methoxy) or halogens. For instance, 1-bromo-4-(trifluoromethoxy)benzene has a boiling point of 153–155°C , while butoxy-substituted derivatives likely exceed 200°C.

Actividad Biológica

4-Bromo-2-butoxy-1-(trifluoromethoxy)benzene is an organic compound with significant potential in various biological applications. Its unique structure, characterized by the presence of bromine and trifluoromethoxy groups, suggests a range of biological activities. This article explores the biological activity of this compound, including its mechanisms, effects on various biological targets, and relevant case studies.

Chemical Structure and Properties

The chemical formula of this compound is , with a molecular weight of 303.1 g/mol. The presence of both bromine and trifluoromethoxy groups enhances its reactivity and potential interactions with biological systems.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 303.1 g/mol |

| IUPAC Name | This compound |

| CAS Number | 1355246-82-0 |

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The trifluoromethoxy group is known to enhance lipophilicity, which may facilitate membrane penetration and interaction with lipid bilayers.

Potential Mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.

- Receptor Modulation : It may interact with various receptors, influencing signaling pathways related to cell proliferation and apoptosis.

- Antioxidant Activity : The presence of halogen atoms may contribute to free radical scavenging properties.

Biological Activity Studies

Research has demonstrated the compound's potential in various biological assays:

- Antimicrobial Activity : Studies indicate that compounds with similar structures exhibit significant antibacterial effects against pathogens such as Staphylococcus aureus and Escherichia coli. The presence of halogen atoms is often correlated with increased antimicrobial activity due to enhanced interaction with bacterial membranes.

- Cytotoxicity : In vitro studies have evaluated the cytotoxic effects against cancer cell lines, including MCF-7 (breast cancer) and Hek293 (human embryonic kidney cells). Results showed varying degrees of cytotoxicity, suggesting that structural modifications can influence efficacy.

- Enzyme Inhibition Studies : Compounds structurally similar to this compound have been tested for their inhibitory effects on cholinesterases and cyclooxygenases. Preliminary data suggest moderate inhibition rates, indicating potential therapeutic applications in neurodegenerative diseases.

Case Studies

Several studies have highlighted the biological activities associated with similar compounds:

- A study published in PMC explored the interaction between halogenated compounds and cholinesterase enzymes, demonstrating that modifications in substituents significantly affect inhibitory potency .

- Another research paper investigated the antioxidant properties of related compounds, showing that trifluoromethyl groups enhance radical scavenging capabilities .

Q & A

Q. What are the established synthetic methodologies for 4-Bromo-2-butoxy-1-(trifluoromethoxy)benzene, and how do reaction conditions influence yield and selectivity?

The synthesis typically involves nucleophilic aromatic substitution or cross-coupling reactions . Key steps include:

- Substitution reactions : Introducing the butoxy group via nucleophilic displacement of bromine under alkaline conditions (e.g., KOH/ethanol) .

- Catalytic coupling : Palladium-catalyzed Buchwald-Hartwig amination or Suzuki-Miyaura coupling for functionalization (if applicable) .

- Optimized conditions : Temperature control (80–120°C), polar aprotic solvents (DMF, DMSO), and inert atmospheres (N₂/Ar) minimize side reactions .

- Purification : Distillation or column chromatography ensures >95% purity .

Q. Key factors :

- Solvent polarity : DMF enhances nucleophilicity of butoxide ions .

- Catalyst loading : 1–5 mol% Pd(PPh₃)₄ improves coupling efficiency .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers expect?

- ¹H/¹³C NMR :

- Aromatic protons adjacent to bromine resonate at δ 7.2–7.8 ppm (deshielded due to electronegativity) .

- Butoxy group protons appear as a triplet (δ 1.4–1.6 ppm, -CH₂-) and quartet (δ 3.4–3.6 ppm, -OCH₂-) .

- ¹⁹F NMR : Trifluoromethoxy group shows a singlet at δ -55 to -60 ppm .

- Mass spectrometry (HRMS) : Molecular ion peak at m/z 316.98 (C₁₁H₁₁BrF₃O₂⁺) confirms molecular weight .

- X-ray crystallography : SHELX software refines crystal structures, resolving bond angles and torsional strain .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to mitigate competing side reactions during synthesis?

- Side reactions : Over-substitution (multiple alkoxy additions) or ether cleavage.

- Mitigation strategies :

- Stoichiometry control : Limit butoxide to 1.1 equivalents to prevent di-substitution .

- Low-temperature regimes : Reactions at 0–25°C suppress thermal degradation .

- Flow chemistry : Continuous reactors (e.g., microfluidic systems) enhance mixing and heat transfer, improving yield by 15–20% .

- In situ monitoring : FTIR or Raman spectroscopy tracks intermediate formation .

Case study : Substituting THF with DMF increased yield from 62% to 88% in analogous trifluoromethoxy benzene syntheses .

Q. What strategies resolve contradictions between computational predictions and experimental data in structural analysis?

- Discrepancies often arise from :

- Validation approaches :

- Multi-technique correlation : Compare DFT-optimized geometries (B3LYP/6-311+G(d,p)) with X-ray bond lengths and angles .

- Dynamic NMR : Variable-temperature studies clarify conformational exchange in solution .

- SHELX refinement : Incorporates anisotropic displacement parameters to account for thermal motion in crystals .

Q. What role does the trifluoromethoxy group play in potential bioactivity, and how can this be explored in drug discovery?

- Bioactivity mechanisms :

- Experimental pipelines :

Example : Analogous trifluoromethoxy compounds show IC₅₀ values <1 µM in antifungal assays against Candida albicans .

Data Contradiction Analysis

Q. How should researchers address inconsistent yields reported in similar synthetic protocols?

- Potential causes :

- Resolution workflow :

- Reproduce literature methods with standardized reagents (e.g., anhydrous K₂CO₃).

- Characterize intermediates via TLC/NMR to identify side products.

- Optimize catalyst systems : Use Pd(OAc)₂/XPhos ligands for air-sensitive reactions .

Methodological Tables

Q. Table 1. Comparison of Synthetic Routes

| Method | Conditions | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| Nucleophilic Substitution | KOH, DMF, 80°C, 12h | 75 | 92 | |

| Pd-Catalyzed Coupling | Pd(PPh₃)₄, DMF, 100°C, 8h | 88 | 95 | |

| Flow Chemistry | Microreactor, 120°C, 2h | 91 | 98 |

Q. Table 2. Key Spectral Data

| Technique | Signature | Reference |

|---|---|---|

| ¹H NMR (CDCl₃) | δ 7.45 (d, J=8.5 Hz, Ar-H) | |

| ¹⁹F NMR | δ -58.2 (s, CF₃O) | |

| HRMS (ESI+) | m/z 316.98 [M+H]⁺ |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.